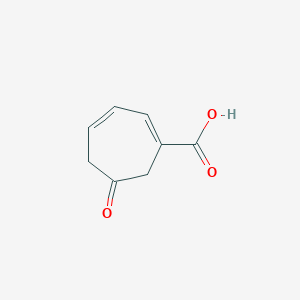
6-Oxocyclohepta-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is a chemical compound with a unique structure characterized by a seven-membered ring containing both a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocyclohepta-1,3-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be oxidized to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to facilitate the efficient synthesis of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxocyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Oxocyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism by which 6-Oxocyclohepta-1,3-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1-carboxylic acid: Similar in structure but lacks the ketone group.
Cycloheptanone: Contains a seven-membered ring with a ketone but lacks the carboxylic acid group.
Cycloheptene: A simpler structure with a seven-membered ring and a double bond
Uniqueness
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a seven-membered ring.
Propriétés
Numéro CAS |
83962-25-8 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-oxocyclohepta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(5-7)8(10)11/h1-3H,4-5H2,(H,10,11) |
Clé InChI |
ZKGYFBKAZIACTP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C(CC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



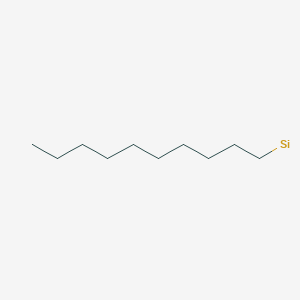
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
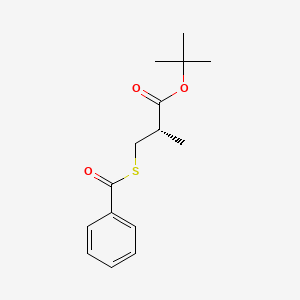

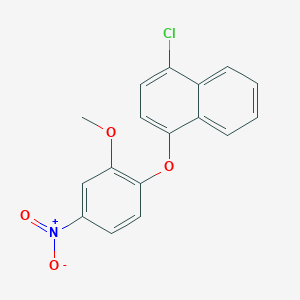

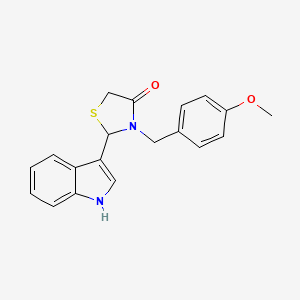
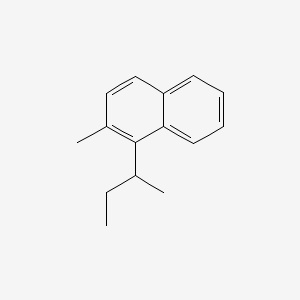

![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
